![molecular formula C16H29N3O2 B1450856 tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate CAS No. 1120214-86-9](/img/structure/B1450856.png)
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Overview
Description
Biological Activity
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H29N3O2
- Molecular Weight : 295.42 g/mol
- CAS Number : 1120214-86-9
- Purity : Typically around 95%.
Pharmacological Effects
-
Neuroprotective Activity :
- Studies indicate that compounds similar to this compound exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation. For example, in vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and β-secretase activity, which are crucial in Alzheimer's disease pathology .
- Anti-inflammatory Properties :
- Cytotoxicity and Apoptosis :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
- Inhibition of Enzymatic Activity : As noted, it inhibits key enzymes involved in neurodegeneration, such as AChE and β-secretase, which are pivotal in the pathology of Alzheimer's disease.
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups, indicating reduced lipid peroxidation and oxidative damage .
Case Study 2: Anticancer Activity
Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotective Activity
Research indicates that tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate exhibits neuroprotective effects, particularly against oxidative stress and neuroinflammation.
- Mechanism of Action: It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's disease pathology.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.
Cytotoxicity and Apoptosis
Studies have reported that this compound exhibits cytotoxic effects against several human cancer cell lines, including HeLa and MCF-7 cells.
- Mechanism: The cytotoxicity is associated with the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups. This indicates reduced lipid peroxidation and oxidative damage, highlighting its potential for neuroprotection.
Case Study 2: Anticancer Activity
Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, emphasizing its potential as an anticancer therapeutic agent.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neuroprotective | Inhibits AChE and β-secretase activity; reduces oxidative stress in models | |
Anti-inflammatory | Exhibits properties that may reduce inflammation | |
Cytotoxicity | Induces apoptosis in cancer cell lines (HeLa, MCF-7) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and reduction steps. For example, analogous compounds like tert-butyl derivatives are synthesized via reactions between aldehydes and amines under controlled pH and temperature, using solvents like dichloromethane and catalysts such as triethylamine . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde-to-amine), employing inert atmospheres to prevent oxidation, and monitoring reaction progress via TLC or HPLC. Yield improvements (>80%) can be achieved by optimizing reaction time (e.g., 4–6 hours at 20°C) and purification via silica gel chromatography .
Q. How should researchers approach the purification of this compound to achieve >95% purity for biological assays?
- Methodological Answer: Purification protocols recommend silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 to 3:1). For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is effective. Post-purification, confirm purity using analytical HPLC (C18 column, 220 nm detection) and characterize via -/-NMR to detect residual solvents or unreacted intermediates .
Q. What spectroscopic methods are recommended for structural confirmation of this bicyclic tertiary amine?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: -NMR to identify protons on the bicyclo[3.2.1]octane system (δ 1.4–3.2 ppm) and piperidine carbamate (δ 3.4–4.2 ppm). -NMR confirms the tert-butyl carbonyl (δ 155–160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 310.25) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways. For example, the bicyclo[3.2.1]octane system’s strained geometry may lower LUMO energy, enhancing electrophilicity in cross-coupling reactions. Molecular dynamics simulations (e.g., AMBER) further assess conformational stability in solvent matrices .
Q. What strategies resolve contradictions in reported solubility parameters across different studies?
- Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Address this by:
- Conducting differential scanning calorimetry (DSC) to identify polymorphs (melting point variations >5°C indicate distinct crystalline forms) .
- Performing Karl Fischer titration to quantify water content (<0.1% recommended).
- Standardizing solvent systems (e.g., DMSO for biological assays; dichloromethane for synthesis) .
Q. What are the implications of the bicyclo[3.2.1]octane system on the compound’s stereochemical outcomes in asymmetric catalysis?
- Methodological Answer: The rigid bicyclic structure restricts conformational flexibility, favoring axial chirality. For enantioselective syntheses, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) to control stereochemistry. Monitor diastereomeric excess (de) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does the compound’s stability under acidic/basic conditions affect its application in multi-step syntheses?
- Methodological Answer: The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. For deprotection, use TFA in dichloromethane (20% v/v, 2 hours) while avoiding prolonged exposure to bases (e.g., NaOH) to prevent piperidine ring degradation. Stability studies (HPLC monitoring over 24 hours) confirm integrity in pH 5–7 buffers .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1120214-86-9
- Molecular Formula : C₁₆H₂₉N₃O₂
- Molecular Weight : 295.43 g/mol
- Structure : Combines a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group at position 1 and a 3,8-diazabicyclo[3.2.1]octane moiety at position 2.
Key Features :
- The 3,8-diazabicyclo[3.2.1]octane system introduces a rigid, bicyclic framework with two nitrogen atoms, enhancing stereochemical control in drug design .
- The Boc group improves solubility and stability during synthetic processes, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Structural Analogs
Bicyclic Amine Derivatives
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Key Difference : Lacks the piperidine ring, reducing molecular weight (248.33 g/mol) and structural complexity.
- Application : Simpler scaffold for probing nitrogen positioning effects in receptor binding .
tert-Butyl endo/exo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3, 744183-20-8)
- Similarity : 0.98 (vs. target compound) .
- Impact : Stereochemistry influences bioavailability; exo isomers often show better membrane permeability .
Piperidine-Based Derivatives
tert-Butyl 4-(Propylamino)piperidine-1-carboxylate (CAS 301225-58-1)
- Similarity : 1.00 (structural backbone) .
- Key Difference: Replaces the diazabicyclo group with a flexible propylamino chain.
- Impact : Reduced rigidity lowers binding affinity but improves synthetic accessibility.
tert-Butyl 4-Hydroxypiperidine-1-carboxylate (CAS 109384-19-2)
- Similarity : 0.96 .
- Key Difference : Hydroxyl group at position 4 increases polarity (TPSA: 40.5 Ų vs. 52.6 Ų for target) .
- Application : Common intermediate for introducing hydroxyl-directed modifications.
Functionalized Bicyclic Systems
tert-Butyl 3-Oxocyclobutanecarboxylate (CAS 145549-76-4)
- Key Difference : Cyclobutane ring with a ketone group instead of diazabicyclo system.
- Impact : Lower nitrogen content limits use in amine-targeting drug discovery .
tert-Butyl 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Key Difference : Spirocyclic system with a larger ring size (11-membered vs. 8-membered).
- Application : Explored in CNS drugs due to improved BBB permeability .
Physicochemical and Pharmacokinetic Comparison
Property | Target Compound | tert-Butyl 4-Hydroxypiperidine-1-carboxylate | tert-Butyl endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
---|---|---|---|
Molecular Weight | 295.43 | 243.34 | 254.33 |
TPSA (Ų) | 52.6 | 40.5 | 67.8 |
GI Absorption | High | Moderate | High |
BBB Permeability | Moderate | Low | High |
CYP Inhibition | Low | None | Moderate |
Price (¥/g, 95% purity) | 14,810 | ~500 | ~8,000 |
Data Sources : .
Properties
IUPAC Name |
tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-8-6-12(7-9-18)19-13-4-5-14(19)11-17-10-13/h12-14,17H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFFGHGMBRCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656777 | |
Record name | tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-86-9 | |
Record name | tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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